molecular formula C10H17NO2 B2874014 tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 467454-33-7

tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B2874014
CAS No.: 467454-33-7
M. Wt: 183.251
InChI Key: XPVHUBNFWUIHDH-UHFFFAOYSA-N
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Description

tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 467454-33-7) is a bicyclic amine derivative with a strained [2.1.1] ring system. Its molecular formula is C₁₀H₁₇NO₂, and it has a molecular weight of 183.25 g/mol . The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the secondary amine, enhancing stability and modulating reactivity. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for constrained peptide analogs or rigid scaffolds .

Properties

IUPAC Name

tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-6-7-4-8(11)5-7/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVHUBNFWUIHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467454-33-7
Record name tert-Butyl 2-aza-bicyclo[2.1.1]hexane-2-carboxylate
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Preparation Methods

Key Reaction Conditions:

  • Photochemical Step : UV light (300 nm), quartz reactor, anhydrous dichloromethane, 48-hour irradiation.
  • Cycloaddition Yield : 65–72% for cyclobutene dicarbamate (16).

The stereoselective electrophilic addition of phenylselenyl bromide to 16 generates intermediate 17a, which undergoes ring closure using sodium hydride in tetrahydrofuran (THF) at 0°C. This step affords the 2-azabicyclo[2.1.1]hexane scaffold (18) in 58% yield.

Electrophilic Addition and Ring-Closure Strategy

A complementary method involves electrophilic selenylation followed by base-mediated cyclization. As detailed in The Journal of Organic Chemistry, phenylselenyl bromide adds to cyclobutene dicarbamate (16) with high regioselectivity, favoring the endo configuration due to steric effects. The resulting selenide (17a) is treated with sodium hydride, inducing elimination of hydrogen selenide and forming the bicyclic structure.

Optimization Insights:

  • Solvent Effects : Tetrahydrofuran outperforms dimethylformamide (DMF) in minimizing side reactions.
  • Temperature Control : Maintaining 0°C during cyclization prevents decomposition of the selenide intermediate.

This method achieves an overall yield of 34% for tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate after deprotection with trifluoroacetic acid (TFA).

Functionalization and Deprotection Steps

Post-cyclization functionalization is critical for introducing the tert-butyl carbamate group. The disulfonamide intermediate (23) undergoes nucleophilic displacement with potassium acetate in dimethyl sulfoxide (DMSO) at 80°C, yielding the hydroxy derivative (4b). Subsequent Jones oxidation (CrO₃, H₂SO₄, acetone) converts 4b to the carboxylic acid (4c), which is esterified with Boc anhydride to furnish the final product.

Deprotection Protocol:

  • Hydrogenolysis : Palladium on carbon (10% Pd/C) under H₂ (1 atm) in ethanol removes benzyl protecting groups.
  • Acid Treatment : TFA in dichloromethane cleaves residual sulfonamide groups.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods for synthesizing this compound:

Parameter Photochemical [2+2] Cycloaddition Electrophilic Addition/Ring-Closure
Starting Material Maleic anhydride cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride
Key Step UV-induced dimerization Phenylselenyl bromide addition
Reaction Time 48 hours 72 hours
Overall Yield 34% 28%
Scalability Limited by UV reactor capacity Amenable to batch processing
Purification Complexity High (chromatography required) Moderate (crystallization feasible)

Industrial-Scale Considerations

Industrial production faces challenges in photochemical scalability and selenide handling. Emerging solutions include:

  • Flow Photoreactors : Enhancing light penetration and reaction uniformity for large-scale [2+2] cycloadditions.
  • Selenium Recycling : Implementing catalytic selenylation to reduce waste and cost.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic framework.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets through its unique bicyclic structure. This interaction can influence various biochemical pathways, depending on the functional groups attached to the bicyclic core. The compound’s rigidity and spatial arrangement allow it to fit into specific binding sites, making it a valuable scaffold in drug design and development.

Comparison with Similar Compounds

Structural Variations in Bicyclic Systems

The bicyclo[2.1.1]hexane core distinguishes this compound from larger or differently bridged analogs. Key comparisons include:

Table 1: Comparison of Bicyclic Core Structures
Compound Bicyclo System Molecular Formula Molecular Weight (g/mol) Key Features
Target compound [2.1.1] C₁₀H₁₇NO₂ 183.25 High ring strain, compact structure
tert-Butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate [2.2.1] C₁₁H₁₅NO₂ 197.23 Larger ring, unsaturated bridge
tert-Butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate [3.1.0] C₁₀H₁₅NO₂ 181.23 Additional bridge, reduced strain

Key Observations :

  • The [2.1.1] system has higher strain than [2.2.1] or [3.1.0], influencing reactivity in ring-opening or functionalization reactions.
  • Larger rings (e.g., [2.2.1]) accommodate substituents more easily but reduce steric constraints .

Functional Group Modifications

Substituents on the bicyclic framework significantly alter physicochemical properties and applications:

Table 2: Substituent-Driven Comparisons
Compound Substituent Molecular Formula Molecular Weight (g/mol) Impact on Properties
Target compound None (parent) C₁₀H₁₇NO₂ 183.25 Hydrophobic, base-sensitive
tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate Hydroxymethyl (C1) C₁₁H₁₉NO₃ 213.27 Enhanced polarity, sites for conjugation
tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate Hydroxyl (C4) C₁₀H₁₇NO₃ 199.24 Increased acidity (predicted pKa ~11.96)
tert-Butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate Amino (C5) C₁₀H₁₈N₂O₂ 198.26 Basic character, potential for salt formation

Key Observations :

  • Hydroxymethyl and hydroxyl groups improve solubility in polar solvents, expanding utility in aqueous reactions .
  • Amino derivatives enable further functionalization (e.g., amide coupling) and are critical in drug discovery .

Key Observations :

  • LiAlH₄ is effective for reducing keto groups in [2.2.1] systems .
  • Oxidative methods (RuO₂/NaIO₄) are preferred for introducing carbonyl groups in strained systems .

Biological Activity

Tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS No. 467454-33-7) is a bicyclic compound notable for its structural features, including a tert-butyl group and a carboxylate functional group. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.

  • Molecular Formula : C10H17NO2
  • Molecular Weight : 183.25 g/mol
  • CAS Number : 467454-33-7

Biological Activity Overview

The biological activities associated with this compound can be categorized into several areas:

  • Antimicrobial Activity :
    • Similar compounds have shown promising antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species . The mechanism likely involves inhibition of bacterial topoisomerases, critical enzymes for DNA replication.
  • Neuropharmacological Potential :
    • Compounds with similar azabicyclic structures have been explored for neuroprotective effects, suggesting that this compound may exhibit similar properties .
  • Synthetic Utility :
    • This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules with potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of DNA gyrase and topoisomerase IV; effective against MDR strains
NeuropharmacologicalPotential neuroprotective effects observed in similar compounds
Synthetic ApplicationsUsed as a precursor in drug synthesis and material science

Case Studies

  • Antibacterial Studies :
    A study on related bicyclic compounds demonstrated strong dual inhibition of bacterial topoisomerases, leading to effective antibacterial activity against resistant strains of Staphylococcus aureus with minimal inhibitory concentrations (MICs) in the low nanomolar range .
  • Neuroprotective Research :
    Investigations into compounds with similar structural motifs have indicated potential for neuroprotection, particularly in models of neurodegenerative diseases . These findings suggest that this compound could be further explored for its neuropharmacological applications.

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